2-(Ethylthio)benzothiazole fundamental properties
2-(Ethylthio)benzothiazole fundamental properties
An In-Depth Technical Guide to 2-(Ethylthio)benzothiazole: Core Properties and Applications
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 2-(Ethylthio)benzothiazole (CAS No. 2757-92-8). As a key derivative of the benzothiazole scaffold, this compound serves as a versatile building block in organic synthesis and material science. This document consolidates critical data on its chemical identity, physicochemical characteristics, spectroscopic signature, reactivity, and safety protocols. Detailed experimental procedures and data interpretations are included to support researchers, chemists, and drug development professionals in leveraging this compound for their specific applications, from rubber vulcanization to the development of novel bioactive agents.
Chemical Identity and Structure
2-(Ethylthio)benzothiazole, also known by synonyms such as Ethylcaptax, is an organosulfur compound featuring a benzothiazole core substituted at the 2-position with an ethylthio group.[1] The core structure consists of a benzene ring fused to a thiazole ring.
IUPAC Name: 2-ethylsulfanyl-1,3-benzothiazole Molecular Formula: C₉H₉NS₂[1][2] Molecular Weight: 195.30 g/mol [1][2][3]
The structural arrangement of the molecule is key to its chemical behavior and applications. The benzothiazole moiety provides a rigid, aromatic platform, while the ethylthio group introduces flexibility and a site for specific chemical interactions.
Caption: Chemical structure of 2-(Ethylthio)benzothiazole.
Physicochemical Properties
2-(Ethylthio)benzothiazole is typically a pale yellow to brown liquid at room temperature.[3][4][5] Its properties make it suitable for various applications in organic synthesis and as a processing additive.
| Property | Value | Source |
| CAS Number | 2757-92-8 | [3] |
| EC Number | 220-418-9 | [3] |
| Appearance | Pale yellow to brown liquid | [3][4][5] |
| Boiling Point | 178 °C at 18 mmHg | [3][6] |
| Density | 1.226 g/mL at 25 °C | [3][6] |
| Refractive Index (n20/D) | 1.658 | [3][6] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |
| Molecular Formula | C₉H₉NS₂ | [1][2] |
| Molecular Weight | 195.30 g/mol | [1][2][3] |
Synthesis and Purification
The most common and direct synthesis of 2-(Ethylthio)benzothiazole involves the S-alkylation of 2-mercaptobenzothiazole. This reaction is a classic example of nucleophilic substitution, where the thiolate anion, a potent nucleophile, displaces a halide from an ethylating agent.
Synthesis Protocol: S-Alkylation of 2-Mercaptobenzothiazole
This protocol is adapted from a standard laboratory procedure.[4] The causality behind this method lies in the increased nucleophilicity of the sulfur atom upon deprotonation by a base, facilitating its attack on the electrophilic iodoethane.
Step-by-Step Methodology:
-
Deprotonation: Dissolve 2-mercaptobenzothiazole (0.1 mol, 16.72 g) in 95% ethanol (52 mL). Add a base, such as triethylamine (0.1 mol, 10.1 g), to the solution to deprotonate the thiol group, forming the highly nucleophilic thiolate anion. This results in a brown solution.[4]
-
Alkylation: Add iodoethane (0.1 mol, 15.6 g) to the solution. Iodoethane is chosen as the ethylating agent due to the high reactivity of the carbon-iodine bond, where iodide is an excellent leaving group.
-
Reaction: Reflux the mixture for 45 minutes. The elevated temperature accelerates the rate of the Sₙ2 reaction.
-
Work-up:
-
Cool the mixture and remove the solvent via rotary evaporation.[4]
-
Add water (100 mL) to the residue, which will cause the organic product to separate as an oil.
-
Perform a liquid-liquid extraction using methylene chloride (2 x 50 mL) to isolate the product from the aqueous phase.
-
Wash the combined organic phases with water (50 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.[4]
-
-
Purification: The resulting crude brown liquid is purified by vacuum distillation at 140-141.5 °C (0.15 mm Hg) to yield a pale yellow liquid (56% yield).[4]
Caption: Workflow for the synthesis of 2-(Ethylthio)benzothiazole.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 2-(Ethylthio)benzothiazole. Data is available from various public and commercial databases.[1][7]
| Technique | Key Features and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.4 ppm for the -CH₃ and a quartet around 3.3 ppm for the -SCH₂-) and multiplets in the aromatic region (7.3-8.0 ppm) corresponding to the four protons on the benzene ring. Data for similar 2-alkylbenzothiazoles supports this pattern.[8] |
| ¹³C NMR | The carbon NMR spectrum will display signals for the two ethyl carbons (around 15 and 30 ppm), and multiple signals in the aromatic region (120-155 ppm) for the benzothiazole core carbons, including the distinct quaternary carbon at the 2-position.[8] |
| IR Spectroscopy | The infrared spectrum provides information about the functional groups. Key absorptions include C-H stretching from the aromatic and alkyl groups, C=N stretching (around 1630 cm⁻¹) from the thiazole ring, and aromatic C=C stretching bands.[1][9] |
| Mass Spectrometry | The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (m/z) at 195, corresponding to the molecular weight of the compound.[1] Common fragmentation patterns would involve the loss of the ethyl group or other parts of the side chain. |
Reactivity Profile
The reactivity of 2-(Ethylthio)benzothiazole is governed by the benzothiazole nucleus and the ethylthio substituent.
-
Benzothiazole Ring: The aromatic ring system is relatively stable but can undergo electrophilic substitution on the benzene portion. The nitrogen and sulfur atoms can also act as coordination sites for metal ions, making the molecule a useful ligand in coordination chemistry.[5]
-
Ethylthio Group: The sulfur atom is susceptible to oxidation, which can convert the thioether to a sulfoxide and then to a sulfone. The C-S bond can also be cleaved under certain reductive or oxidative conditions. The methyl group on the analogous 2-(methylthio)benzothiazole has been shown to be a site of attack by OH radicals in atmospheric chemistry studies, suggesting the methylene group in the ethylthio variant could be similarly reactive.[10][11]
Key Applications
2-(Ethylthio)benzothiazole and its structural relatives are utilized in diverse scientific and industrial fields. The benzothiazole core is a recognized "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities.[12][13][14]
-
Industrial Chemistry: Benzothiazole derivatives are widely used as vulcanization accelerators in the rubber industry, enhancing the durability and elasticity of rubber products.[5][12]
-
Organic Synthesis: It serves as a versatile intermediate for constructing more complex molecules. The ethylthio group can be modified or replaced to introduce different functionalities.[5][15]
-
Material Science: Its ability to act as a ligand for metal ions makes it valuable in the synthesis of metal complexes for catalysis and electronic materials.[5]
-
Biomedical Research: While specific data for the ethylthio derivative is limited, the broader class of 2-substituted benzothiazoles exhibits significant pharmacological potential, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties.[5][8][12][14] It is also used in the manufacturing of diagnostic assays and histology stains.[2][3]
Safety and Handling
2-(Ethylthio)benzothiazole is classified as an irritant.[1] Proper safety precautions must be followed to ensure safe handling in a laboratory or industrial setting.
GHS Hazard Classification:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1][16]
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][16]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[1][16]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[16]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[16]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If exposure limits may be exceeded, use an approved respirator.[16]
Handling and Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]
-
Wash hands thoroughly after handling.[16]
-
Avoid breathing vapor or mist.[16]
References
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